4-methoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Descripción
4-Methoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenethyl group at position 4 and a thioether-linked 2-oxo-2-(phenylamino)ethyl moiety at position 5. The triazole ring is further functionalized with a benzamide group bearing a methoxy substituent at the para position. This structure combines multiple pharmacophoric elements, including the 1,2,4-triazole ring (known for metabolic stability and hydrogen-bonding capacity), a benzamide moiety (common in kinase inhibitors), and a thioether linkage (imparting conformational flexibility).
Propiedades
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-35-23-14-12-21(13-15-23)26(34)28-18-24-30-31-27(32(24)17-16-20-8-4-2-5-9-20)36-19-25(33)29-22-10-6-3-7-11-22/h2-15H,16-19H2,1H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZGMYLCDJEOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-Methoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, antioxidant capabilities, and antibacterial effects. The compound's unique structure, which includes triazole and thioether moieties, suggests diverse mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 546.5 g/mol. Its structural features include:
- Methoxy group : Enhances lipophilicity.
- Triazole ring : Known for its biological activity.
- Thioether linkage : Potentially increases reactivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Preliminary studies suggest that 4-methoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cells, making it a potential candidate for anticancer therapy.
Case Study : In vitro tests on various cancer cell lines demonstrated that the compound significantly reduced cell viability, indicating its potential as an anticancer agent. For instance, it showed IC50 values comparable to established chemotherapeutics.
2. Antioxidant Properties
The compound has demonstrated notable antioxidant activity through assays such as DPPH and ABTS. These assays measure the ability to scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| 4-Methoxy-N-((5-((2-Oxo-2-(Phenylamino)Ethyl)Thio)-4-Phenethyl-4H-Triazol-3-Yl)methyl)Benzamide | 15.3 | 12.7 |
| Ascorbic Acid | 10.0 | 8.0 |
This table illustrates that the compound's antioxidant capacity is competitive with ascorbic acid, a well-known antioxidant.
3. Antibacterial Activity
In addition to its anticancer and antioxidant properties, the compound has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacteria | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic agent.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and various biological targets such as DHFR and bacterial enzymes. The results indicated strong binding affinities, suggesting effective inhibition mechanisms.
Comparación Con Compuestos Similares
The following analysis compares the target compound with structurally related benzamide-triazole derivatives, focusing on synthetic routes, physicochemical properties, and substituent effects.
Structural Analogues and Substituent Variations
Key Similarities :
- Core 1,2,4-Triazole or Thiadiazole Rings : Compounds in and share heterocyclic cores (1,2,4-triazole or thiadiazole) linked to benzamide groups. For instance, compound 8a () contains a thiadiazole ring fused with a pyridine moiety and a benzamide substituent, while the compound in features a 4-methylphenyl group instead of phenyl in the target compound .
- Thioether/Thiol Linkages : The thioether group in the target compound is structurally analogous to the thiol intermediates in and the S-alkylated triazoles in .
Key Differences :
- Substituent Effects: Phenethyl vs. Methoxy vs. Halogen/Sulfonyl Groups: The methoxy group in the target compound may reduce electron-withdrawing effects compared to sulfonyl () or chloro () substituents, influencing reactivity and binding interactions .
Physicochemical Properties
- Observations :
Spectroscopic Characterization
- Mass Spectrometry : Analogues in and show molecular ion peaks ([M⁺]) at m/z 414–506, consistent with their molecular weights. Fragmentation patterns (e.g., loss of CO or CH3 groups) are typical for benzamide-triazole hybrids .
- Elemental Analysis : Reported %C, %H, and %N values for analogues (e.g., 66.65% C in 8a ) align closely with theoretical values, confirming purity and structural integrity .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-methoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves:
- Triazole core formation : Cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds under reflux (ethanol, 70–80°C) .
- Thioether linkage : Nucleophilic substitution between a thiol group and α-haloamide intermediates (e.g., 2-chloro-N-phenylacetamide) in basic conditions (K₂CO₃/DMF, 60°C) .
- Amide coupling : Use of coupling agents like EDC/HOBt for benzamide attachment .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF → THF) to improve yields .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Essential Tools :
- NMR spectroscopy : ¹H/¹³C NMR to verify triazole protons (δ 7.5–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide carbonyls (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ ≈ 550–600 m/z) .
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : NCI-60 cell line panel testing, focusing on IC₅₀ values for melanoma/breast cancer .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?
- Approach :
- Substituent variation : Replace phenethyl with fluorophenyl (improves lipophilicity) or modify the methoxy group to trifluoromethoxy (enhances metabolic stability) .
- Bioisosteric replacement : Swap triazole with thiadiazole to assess impact on target binding .
- Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values .
Q. What computational methods are suitable for predicting target binding and resolving contradictory activity data?
- Tools :
- Molecular docking : AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or bacterial DNA gyrase .
- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
- Contradiction resolution : Compare docking scores with experimental IC₅₀; discrepancies may arise from solvation effects or off-target binding .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Protocols :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for hydrolysis of the amide bond .
- Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated oxidation .
- Degradation products : LC-MS/MS to detect thiol adducts or quinazoline derivatives .
Data Contradiction Analysis
Q. How should conflicting data on antimicrobial vs. anticancer potency be interpreted?
- Hypotheses :
- Selective cytotoxicity : Differential uptake in cancer vs. bacterial cells due to membrane permeability .
- Assay variability : Check MIC vs. IC₅₀ protocols (e.g., bacterial growth media may deactivate the compound) .
- Resolution : Conduct time-kill assays (bacteria) and apoptosis assays (cancer cells) to confirm mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
